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CAS No.: 63758-79-2

Cat. No.: S530596

Get Quote

Attribute Description

Generic Name Indalpine [1]

Trade Name Upstène [1]

Development Code LM-5008 [1]

Pharmacological Class Selective Serotonin Reuptake Inhibitor (SSRI); Antihistamine [1]

Chemical Structure 3-(2-Piperidin-4-ylethyl)-1H-indole [1]

Year of Market Introduction 1983 (France) [1]

Year of Market Withdrawal 1985 [1]

Primary Reason for
Withdrawal

Toxicity (including neutropenia/agranulocytosis and hepatic
carcinogenicity) [1]

Detailed Pharmacology and Experimental Data

Indalpine was characterized as a selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT)

uptake, which formed the basis of its antidepressant action [1].
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Key Experimental Findings and Protocols

Mechanism Confirmation: In vitro and ex vivo studies confirmed its selective inhibition of serotonin
uptake over noradrenaline, with its effects localized to the synaptic membrane fraction of the brain [1].

Impact on Paradoxical Sleep in Rats: A 1984 study investigated the drug's effect on sleep
architecture, providing evidence for the role of serotonin in sleep regulation [2].

Experimental Protocol: Rats were administered indalpine across a range of doses. The study
measured the duration and latency to the first episode of paradoxical sleep (PS), also known as

REM sleep. To investigate monoamine interactions, some animals were pretreated with either
parachlorophenylalanine (PCPA, a serotonin synthesis inhibitor) or alpha-methylparatyrosine

(AMPT, a catecholamine synthesis inhibitor) before indalpine administration [2].
Results Summary: The table below synthesizes the key quantitative findings from this study:

Experimental
Condition

Effect on Paradoxical
Sleep

Interpretation

Administration of
Indalpine

Dose-dependently
decreased PS duration and

delayed its first appearance
[2]

Increased extracellular serotonin inhibits
paradoxical sleep.

Pretreatment
with PCPA

Markedly decreased the
effect of indalpine [2]

Serotonin depletion attenuates indalpine's effect,
confirming a serotonin-dependent mechanism.

Pretreatment
with AMPT

Potentiated the indalpine-
induced depression of PS [2]

Catecholamine depletion enhances the effect,
suggesting an enlarged inhibitory effect when

serotonergic activity is high and catecholaminergic
activity is low.

Human Psychomotor Performance: A 1988 clinical trial with 12 healthy male volunteers assessed
the drug's practical effects.

Experimental Protocol: This was a double-blind, placebo-controlled, crossover study.
Participants received indalpine (50 mg/day) and placebo for two weeks each. The dosage was

increased to 150 mg/day for maintenance. Researchers measured subjective feelings and
objective psychomotor performance, including coordinative and reactive skills, standing

steadiness, nystagmus, and flicker recognition. The interaction with alcohol (1 g/kg) was also
tested [3].

Results Summary: Subjects reported mild, transient sedative effects soon after starting the 50
mg/day dose, which subsided after two weeks on 150 mg/day. Objective psychomotor
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performance was not impaired by indalpine alone. The most notable adverse effect was

ejaculatory dysfunction, spontaneously reported by 67% of subjects. Indalpine did not enhance
or counteract the impairing effects of alcohol [3].

Historical Context and Synthesis

Indalpine's history is marked by its pioneering status and abrupt withdrawal, offering important lessons for

drug development.

1976: Patent for
Indalpine filed

1977: Indalpine
invented

1983: Marketed in France
under name Upstène

1985: Withdrawn from market
due to toxicity

Legacy: First SSRI to win
Prix Galien (1983)

Click to download full resolution via product page

The synthesis of indalpine, as detailed in a 1980 Journal of Medicinal Chemistry paper, involved a multi-

step process beginning with the metalation of indole using methyl magnesium iodide to form an organo-

magnesium derivative. This intermediate reacted with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to

form a protected ketone. After acid-catalyzed removal of the protecting group, the resulting ketone was

reduced with lithium aluminium hydride to yield indalpine [1].

Key Insights for Professionals
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For modern researchers and drug developers, Indalpine's story highlights several critical points:

Proof of Principle for SSRIs: Despite its failure, indalpine served as a critical proof-of-concept for
the serotonin hypothesis of depression and the therapeutic potential of SSRIs, paving the way for

subsequent, successful drugs in the class like fluoxetine [1].
Safety and CMC Considerations: The reasons for its withdrawal underscore the paramount

importance of thorough preclinical toxicology studies, including carcinogenicity testing, and
continuous post-marketing surveillance [1].

Modern Relevance in Research: Its molecular structure continues to be a point of interest. A 2010
study revisited the 4-alkylpiperidine motif, successfully developing new serotonin transporter (SERT)

inhibitors with nanomolar and subnanomolar potency, demonstrating the ongoing value of its core
chemical structure in medicinal chemistry [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Indalpine [en.wikipedia.org]

2. The effects of indalpine--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]

3. Effects of the novel 5-hydroxytryptamine reuptake inhibitor ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pharmaceutical Profile of Indalpine]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b530596#what-is-indalpine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s530596?utm_src=pdf-body
https://www.smolecule.com/products/s530596?utm_src=pdf-body
https://en.wikipedia.org/wiki/Indalpine
https://en.wikipedia.org/wiki/Indalpine
https://en.wikipedia.org/wiki/Indalpine
https://www.smolecule.com/products/s530596?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Indalpine
https://pubmed.ncbi.nlm.nih.gov/6233163/
https://pubmed.ncbi.nlm.nih.gov/3365283/
https://www.smolecule.com/products/b530596#what-is-indalpine
https://www.smolecule.com/products/b530596#what-is-indalpine
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s530596?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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